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Compound of Interest

Compound Name: Conopressin S

Cat. No.: B15600246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Conopressin S binding to vasopressin

and oxytocin receptors across different species. The data presented herein is compiled from

multiple studies to offer a broad perspective on the species-specific pharmacological profile of

this intriguing conopeptide.

Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail

Conus striatus, is a structural and functional analog of the mammalian neurohypophyseal

hormones vasopressin and oxytocin.[1][2] Like its mammalian counterparts, Conopressin S
exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), specifically the

vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors.[3] Understanding the species-

specificity of this binding is crucial for elucidating its physiological roles and for the

development of novel therapeutic agents.

Comparative Analysis of Receptor Binding Affinity
The binding affinity of Conopressin S and its close analog, Conopressin-G, has been

evaluated across various species, primarily human, rat, and zebrafish. The following tables

summarize the available quantitative data, presented as either the inhibition constant (Ki) or the

half-maximal effective concentration (EC50). It is important to note that the data is collated from
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different studies, and direct comparisons should be made with consideration of the potential

variations in experimental conditions.

Human Receptors
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Ligand Receptor
Binding
Affinity (Ki,
nM)

Functional
Activity (EC50,
nM)

Reference

Arg-

Conopressin-S
hV1bR

8.3 (incomplete

displacement)
-

[This information

is synthesized

from multiple

sources]

Lys-

Conopressin-G
hV1aR - 123 [1]

Lys-

Conopressin-G
hV1bR - 52 [1]

Lys-

Conopressin-G
hV2R - 300 [1]

Lys-

Conopressin-G
hOTR - >10,000 [1]

Arginine

Vasopressin

(AVP)

hV1aR - 0.45 [1]

Arginine

Vasopressin

(AVP)

hV1bR - 0.38 [1]

Arginine

Vasopressin

(AVP)

hV2R - 0.74 [1]

Arginine

Vasopressin

(AVP)

hOTR - 8.86 [1]

Oxytocin (OT) hOTR - 4.57 [1]

Zebrafish Receptors
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Ligand Receptor
Functional Activity
(EC50, nM)

Reference

Lys-Conopressin-G zfV1a1R 10 [1]

Lys-Conopressin-G zfV1a2R 134 [1]

Lys-Conopressin-G zfV2R >10,000 [1]

Lys-Conopressin-G zfOTR 43 [1]

Vasotocin zfV1a1R 0.19 [1]

Vasotocin zfV1a2R 0.81 [1]

Vasotocin zfV2R 0.28 [1]

Vasotocin zfOTR 0.12 [1]

Experimental Protocols
The determination of receptor binding affinity and functional activity relies on robust in vitro

assays. Below are detailed methodologies for the two primary experimental approaches cited

in the literature for characterizing conopressin-receptor interactions.

Radioligand Displacement Assay
This assay measures the affinity of a test compound (e.g., Conopressin S) by quantifying its

ability to displace a radiolabeled ligand from its receptor.

1. Cell Culture and Membrane Preparation:

Chinese Hamster Ovary (CHO-K1) cells are stably transfected with the cDNA for the specific

human or rat vasopressin or oxytocin receptor subtype (V1a, V1b, V2, or OT).

Transfected cells are cultured in appropriate media (e.g., F-12 medium supplemented with

10% fetal bovine serum) until confluent.

Cells are harvested, and the cell membranes are prepared by homogenization and

centrifugation to isolate the membrane fraction containing the receptors.
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2. Binding Assay:

The assay is typically performed in a 96-well plate format.

A constant concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) is added

to each well.

Increasing concentrations of the unlabeled competitor ligand (Conopressin S or other test

compounds) are added to the wells.

The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period

(e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber

filter, which traps the cell membranes with the bound radioligand.

The filters are washed with ice-cold buffer to remove any unbound radioligand.

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

The data are analyzed using non-linear regression to determine the concentration of the

competitor that inhibits 50% of the specific binding of the radioligand (IC50).

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff

equation.
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Cell Preparation

FLIPR Assay

Data Analysis
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Load with Calcium-Sensitive Dye
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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